2-(1-Naphthylamino)acetohydrazide
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Overview
Description
2-(1-Naphthylamino)acetohydrazide is a chemical compound with the molecular formula C12H13N3O and a molecular weight of 215.25 . It is primarily used in proteomics research and has various applications in scientific studies . This compound is known for its unique structure, which includes a naphthyl group attached to an aminoacetohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Naphthylamino)acetohydrazide typically involves the reaction of an aldehyde with an azodicarboxylate . One common method includes the use of rhodium-catalyzed procedures. For instance, under optimized conditions (1.5–2.0 mol% of [Rh(OAc)2]2, 1.0 M, EtOAc, 25 °C), the compound can be obtained in high yields . Other methods may involve different catalysts and reaction conditions, but the general approach remains consistent.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(1-Naphthylamino)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the hydrazide moiety.
Substitution: The naphthyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions can vary widely. For example, oxidation may yield different naphthyl derivatives, while substitution reactions can produce a range of substituted naphthylaminoacetohydrazides.
Scientific Research Applications
2-(1-Naphthylamino)acetohydrazide has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing various chemical compounds.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Naphthylamino)acetohydrazide involves its interaction with specific molecular targets. While detailed studies on its exact mechanism are limited, it is known to bind to certain proteins and enzymes, affecting their function. This interaction can influence various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Naphthylamino)acetic acid
- 2-(1-Naphthylamino)acetohydrazone
- 2-(1-Naphthylamino)acetohydrazide derivatives
Uniqueness
This compound is unique due to its specific structure, which includes both a naphthyl group and an aminoacetohydrazide moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research .
Properties
IUPAC Name |
2-(naphthalen-1-ylamino)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c13-15-12(16)8-14-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,14H,8,13H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDCEKLDSLDEHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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